molecular formula C10H21NO B13175752 1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol

Cat. No.: B13175752
M. Wt: 171.28 g/mol
InChI Key: MYJOWQUPKOXIOP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol typically involves the reaction of 4,4-dimethylcyclohexanone with ethylenediamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of N-substituted derivatives

Scientific Research Applications

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperazine: Similar structure but with a piperazine ring instead of a cyclohexane ring.

    1-(2-Aminoethyl)-3-methylimidazolium: Contains an imidazole ring, offering different chemical properties.

Uniqueness

1-(2-Aminoethyl)-4,4-dimethylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for specialized applications where these properties are advantageous.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(2-aminoethyl)-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-9(2)3-5-10(12,6-4-9)7-8-11/h12H,3-8,11H2,1-2H3

InChI Key

MYJOWQUPKOXIOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CCN)O)C

Origin of Product

United States

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